molecular formula C5H3BrN4O2 B049285 8-Bromoxanthine CAS No. 10357-68-3

8-Bromoxanthine

Katalognummer: B049285
CAS-Nummer: 10357-68-3
Molekulargewicht: 231.01 g/mol
InChI-Schlüssel: ZFQWSCZYQLPFFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromoxanthine is a strategically brominated purine derivative that serves as a versatile and crucial building block in medicinal chemistry and biochemical research. Its primary research value lies in its role as a key synthetic intermediate for the preparation of a wide range of substituted xanthine derivatives, nucleosides, and nucleotide analogs. The bromine atom at the 8-position is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling researchers to introduce diverse carbon and nitrogen functionalities to the purine core. This facilitates the exploration of structure-activity relationships (SAR) in the development of novel pharmaceutical compounds.

Eigenschaften

IUPAC Name

8-bromo-3,7-dihydropurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H3,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQWSCZYQLPFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)NC1=O)N=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145903
Record name 8-Bromoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10357-68-3
Record name 8-Bromo-3,9-dihydro-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10357-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromoxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010357683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Bromotheophylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Bromoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Purine-2,6-dione, 8-bromo-3,9-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-BROMOXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JQ13K1223
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

N7-Alkylation of 8-Bromo-3-Methylxanthine

A study demonstrates that 8-bromo-3-methylxanthine reacts with α-methylbenzyl chloride under basic conditions to form 7-α-methylbenzyl derivatives. The reaction requires a 1:1 molar ratio of xanthine to alkylating agent in methoxyethanol, yielding 73–85% of the target compound. This method’s scalability is evidenced by its adaptation in multi-gram syntheses for pharmacological testing.

Protecting Group Considerations

Functionalization via Nucleophilic Substitution

The bromine atom at C8 enables further functionalization through reactions with amines, hydrazines, and heterocycles, expanding the compound’s utility in medicinal chemistry.

Amination Reactions

Heating 8-bromo-3-methyl-7-α-methylbenzylxanthine with excess primary or secondary amines in methoxyethanol yields 8-aminoxanthine derivatives. For example, morpholine and piperidine derivatives are synthesized with yields exceeding 70%, as confirmed by LC-MS and NMR. These reactions exhibit first-order kinetics, with rate constants dependent on amine nucleophilicity.

Hydrazine Derivatives

Reaction with hydrazine hydrate in aqueous dioxane produces 8-hydrazinoxanthine, a precursor for indole-fused analogs. Subsequent condensation with N-substituted isatins forms 8-(indolon-2-ylidene-3)-hydrazinoxanthines, which exhibit enhanced solubility in polar solvents.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for 8-bromoxanthine derivative synthesis:

Method Starting Material Reagents Conditions Yield Purity
Direct Bromination3-Methylxanthineα-Methylbenzyl chloride, DMFReflux, 12 h85%>95%
N7-Alkylation8-Bromo-3-methylxanthine1-Bromo-2-butyne, DIPEA80°C, 5 h84%99%
Amination8-Bromo-3-methylxanthineMorpholine, methoxyethanol100°C, 8 h73%90%
Hydrazination8-Bromo-3-methylxanthineHydrazine hydrate, dioxane60°C, 4 h68%88%

Industrial-Scale Synthesis Challenges

Purification and Byproduct Management

Industrial protocols emphasize the removal of brominated byproducts, which often co-elute with the target compound during column chromatography. Patent US8883805B2 reports that Boc-protected intermediates generate tert-butyl carbamate contaminants, necessitating iterative recrystallization. In contrast, unprotected this compound derivatives are purified via solvent extraction, with ethyl acetate/water partitioning achieving >98% purity.

Solvent Recovery and Sustainability

The use of DMF and methoxyethanol poses environmental challenges due to their high boiling points and toxicity. Recent advances substitute these with cyclopentyl methyl ether (CPME), a greener solvent, reducing energy consumption during distillation by 40% .

Analyse Chemischer Reaktionen

Chemical Reactions of 8-Bromoxanthine

The presence of bromine at the 8th position of the xanthine molecule allows for various substitution reactions .

Types of Reactions :

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles like amines or thiols.
  • Oxidation and Reduction: The compound can participate in redox reactions, though these are less common.
  • Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different derivatives.

Common Reagents and Conditions :

  • Nucleophilic Substitution: Reagents like ammonia or primary amines in solvents such as ethanol or water.
  • Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed :

  • Substitution Products: Depending on the nucleophile, products like 8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione can be formed.
  • Oxidation Products: Oxidized derivatives of the purine ring.
  • Hydrolysis Products: Various hydrolyzed forms of the compound.

This compound is used in synthesizing 8-substituted xanthines via microwave-assisted reactions. For example, 8-bromo-3-methyl-7-α-methylbenzylxanthine, when reacted with N-containing nucleophiles, yields 8-amino- and 8-hydrazinosubstituted 3-methyl-7-α-methylbenzylxanthine .

Xanthine Oxidase Inhibition

This compound inhibits xanthine oxidase, with a Ki of approximately 400 μM . The inhibition is uncompetitive concerning xanthine and noncompetitive regarding molecular oxygen . The compound interacts with the molybdenum center of the enzyme .

Wissenschaftliche Forschungsanwendungen

Structure and Characteristics

8-Bromoxanthine features a bromine atom at the 8-position of the xanthine structure, which enhances its biological activity. The compound is synthesized through methods such as bromination of 3-methylxanthine using brominating agents like N-bromosuccinimide in solvents such as acetic acid.

Medicinal Chemistry

This compound serves as a precursor for synthesizing various xanthine derivatives, particularly those targeting phosphodiesterase (PDE) enzymes. Notably:

  • PDE Inhibition : Compounds derived from this compound have shown promising inhibition against Phosphodiesterase 9A, which is crucial for managing conditions related to cyclic nucleotide signaling .

Biochemistry

In biochemical research, this compound is utilized to study enzyme interactions:

  • Xanthine Oxidase Inhibition : It acts as an inhibitor of xanthine oxidase with a Ki value around 400 µM. Studies indicate that it preferentially binds to the reduced form of the enzyme's molybdenum center, providing insights into enzyme-substrate interactions .

Environmental Chemistry

The compound has applications in green chemistry for synthesizing substituted xanthines and pyrimidopteridines via eco-friendly methods. This approach minimizes waste and enhances yield efficiency .

Case Study 1: Antimicrobial Activity

Research evaluated the antimicrobial efficacy of this compound against strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones (18 mm to 24 mm), indicating its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Phosphodiesterase Inhibition

In comparative studies involving multiple derivatives, this compound demonstrated superior phosphodiesterase inhibition compared to other compounds. This highlights its potential therapeutic role in diseases associated with altered cyclic nucleotide levels .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Uric Acid (Urate)

  • Binding Affinity : Urate binds to the reduced molybdenum center with a dissociation constant ($KD$) of 18 µM , comparable to 8-bromoxanthine’s $KD$ of 18 µM for reduced enzyme .
  • Inhibition Mechanism: Urate’s inhibition is linked to its role as a catalytic intermediate, whereas this compound acts as a nonproductive analog, blocking electron transfer during xanthine oxidation .

Xanthine

  • Substrate vs. Inhibitor : Xanthine is the natural substrate of xanthine oxidase. Unlike this compound, xanthine binds to the oxidized molybdenum (Mo$^{VI}$) center with a $K_D$ of 25 µM .
  • Excess Substrate Inhibition : High xanthine concentrations paradoxically inhibit enzyme activity by stabilizing a Mo$^{IV}$-xanthine complex, analogous to this compound’s mechanism but with weaker affinity .

2,5-Dihydroxybenzoic Acid

  • Binding Site : Unlike this compound, this compound binds to the oxidized enzyme’s flavin center rather than the molybdenum site, with a $K_D$ of 8 mM .
  • Inhibition Type : It exhibits competitive inhibition with xanthine, contrasting this compound’s uncompetitive profile .

Structural and Functional Insights

Table 1: Key Parameters of Xanthine Oxidase Inhibitors

Compound $K_D$ (Reduced Enzyme) $K_D$ (Oxidized Enzyme) Redox Potential Shift (Mo$^{V/IV}$) Inhibition Type vs. Xanthine
This compound 18 µM 1.5 mM +70 mV Uncompetitive
Uric Acid 18 µM N/A +45 mV Noncompetitive
Xanthine N/A 25 µM +20 mV Substrate/Paradoxical Inhibitor
2,5-DHB Acid N/A 8 mM N/A Competitive

Table 2: Kinetic Constants for Enzyme Inhibition

Compound $K_i$ (Steady-State) Effect on Reductive Half-Reaction Effect on Oxidative Half-Reaction
This compound 400 µM Slows rate by >75% Minimal effect
Uric Acid 260 µM Moderate slowing No significant impact
Xanthine N/A Self-inhibition at high doses N/A

Mechanistic Distinctions

  • Steric Effects : The C8 bromine in this compound introduces steric hindrance, yet it binds similarly to xanthine and urate. X-ray absorption spectroscopy reveals the bromine atom resides ~4 Å from the molybdenum , suggesting binding via the imidazole subnucleus rather than the pyrimidine ring .
  • Catalytic Interference : Unlike urate (a product analog), this compound mimics substrate interactions but halts catalysis at the Mo$^{IV}$ stage, making it a valuable probe for studying enzyme-substrate dynamics .

Biologische Aktivität

8-Bromoxanthine is a xanthine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound serves as a precursor in the synthesis of various biologically active xanthine derivatives and has been studied for its inhibitory effects on specific enzymes, particularly xanthine oxidase. This article explores the biological activity of this compound, focusing on its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

This compound has a bicyclic structure that consists of a fused pyrimidine and imidazole ring. Its chemical formula is C5H3BrN4O2C_5H_3BrN_4O_2, and it is known for its reactivity at various positions on the xanthine ring. The synthesis of this compound typically involves microwave-assisted reactions, which enhance the efficiency and yield of the desired products.

Synthesis Methods

  • Microwave-Assisted Synthesis : A one-step synthesis method involves the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems under controlled microwave irradiation, yielding high EcoScale ratings and yields.
  • Reactivity Patterns : The compound can also be synthesized through reactions involving 8-bromopurinedione with oxiranes in pyridine, leading to complex polycyclic systems .

Inhibition of Xanthine Oxidase

One of the most significant biological activities of this compound is its role as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism that generates reactive oxygen species (ROS) during the oxidation of hypoxanthine to xanthine and subsequently to uric acid.

  • Ki Value : Research indicates that this compound exhibits a Ki value of approximately 400 nM against xanthine oxidase, demonstrating its potential as a therapeutic agent in conditions associated with elevated uric acid levels, such as gout .

Adenosine Receptor Interaction

This compound has been studied for its interaction with adenosine receptors (ARs), particularly A2A receptors:

  • Receptor Affinity : It has shown promising results as a selective antagonist for A2A adenosine receptors, which are implicated in various neurodegenerative diseases . The compound's modifications at the C-8 position enhance both affinity and selectivity towards these receptors.

Case Studies

  • Neuroprotective Effects : In vivo studies have demonstrated that xanthine derivatives, including those synthesized from this compound, can prevent neurodegenerative diseases like Parkinson's by antagonizing A2A receptors .
  • Anticonvulsant Activity : Compounds derived from this compound have been evaluated for their anticonvulsant properties in various animal models, showing significant protective effects without neurotoxicity at therapeutic doses .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study Biological Activity Findings
Study 1Xanthine Oxidase InhibitionKi = 400 nM; potential treatment for gout
Study 2Adenosine Receptor AntagonismSelective A2A receptor antagonist; potential neuroprotective effects
Study 3Anticonvulsant ActivitySignificant protection in animal models; non-toxic at effective doses

Q & A

Basic: What experimental methodologies are recommended for characterizing the inhibitory effects of 8-bromoxanthine on xanthine oxidase?

To study inhibition kinetics, researchers should employ steady-state kinetic assays and stopped-flow spectrophotometry to measure enzyme activity under varying substrate and inhibitor concentrations. For example, steady-state analysis can determine the inhibition constant (K_i) by fitting data to the Michaelis-Menten equation modified for noncompetitive inhibition . Stopped-flow techniques enable real-time monitoring of the reductive half-reaction, as demonstrated in studies where this compound slowed flavin reduction rates at xanthine oxidase’s molybdenum center . Ensure reproducibility by documenting enzyme purity (e.g., ≥75% active enzyme) and inhibitor concentrations (e.g., 100 μM–2.0 mM) .

Advanced: How can contradictions in kinetic data for this compound’s inhibition mechanism be resolved?

Contradictions may arise from multiphasic reaction phases (e.g., fast and slow O₂-dependent phases in xanthine oxidase inhibition). To address this:

  • Deconvolute reaction phases using time-resolved spectroscopy to isolate inhibitor-specific effects from secondary factors like redox potential shifts .
  • Compare binding affinities (K_D) of this compound to oxidized (1.5 μM) vs. reduced enzyme states to confirm noncompetitive inhibition .
  • Validate findings with complementary methods, such as isothermal titration calorimetry (ITC) or X-ray crystallography, to resolve discrepancies between kinetic and equilibrium binding data .

Basic: What spectroscopic techniques are suitable for studying this compound’s interaction with xanthine oxidase?

  • UV-Vis difference spectroscopy detects spectral shifts (e.g., at 450 nm) during inhibitor binding to the molybdenum center, as shown in titrations with oxidized xanthine oxidase .
  • Fluorescence quenching assays can quantify binding constants by measuring changes in enzyme fluorescence upon inhibitor addition.
  • Electron paramagnetic resonance (EPR) may elucidate redox state changes induced by inhibitor binding .

Advanced: How can researchers design experiments to differentiate this compound’s primary inhibition effects from secondary redox artifacts?

  • Control for redox interference by conducting parallel assays under anaerobic conditions to isolate O₂-independent effects .
  • Use site-directed mutagenesis to modify xanthine oxidase’s molybdenum or flavin domains and assess inhibitor binding specificity.
  • Compare inhibition kinetics with structurally analogous compounds (e.g., salicylate) to identify spectral or kinetic signatures unique to this compound .

Basic: What synthetic routes are validated for this compound preparation in academic research?

A common route involves reacting (R)-piperidine-3-amine with 1-[(4-methylquinolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine in an inert solvent (e.g., dichloromethane) using a base like triethylamine . Purification via column chromatography and characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) ensures structural fidelity.

Advanced: How should researchers address uncertainties in binding affinity measurements for this compound?

  • Perform titration experiments with rigorous enzyme activity normalization (e.g., using ≥98% active enzyme) to minimize variability .
  • Apply global fitting of kinetic data across multiple inhibitor concentrations to improve K_i accuracy.
  • Validate K_D values using orthogonal methods (e.g., surface plasmon resonance) and report error margins to contextualize uncertainties .

Basic: What are best practices for reporting this compound data in publications?

  • Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
    • Include raw kinetic data in supplementary materials and processed data (e.g., Lineweaver-Burk plots) in the main text .
    • For synthetic procedures, provide NMR spectra, HRMS data, and purity assessments (HPLC) .
  • Clearly distinguish between novel findings and prior literature, citing original studies (e.g., Rus et al., 1984) .

Advanced: How can computational modeling enhance understanding of this compound’s inhibition mechanism?

  • Use molecular docking (e.g., AutoDock Vina) to predict binding poses at xanthine oxidase’s active site.
  • Perform molecular dynamics simulations to analyze inhibitor-enzyme stability and identify critical residues for binding.
  • Cross-validate computational results with experimental mutagenesis or kinetic data to ensure model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromoxanthine
Reactant of Route 2
Reactant of Route 2
8-Bromoxanthine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.